![molecular formula C22H30N2O5S2 B2873215 4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1172063-26-1](/img/structure/B2873215.png)
4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
This compound is a chemical substance with the CAS number 1021039-79-1 . It is used in various applications including scientific research.
Molecular Structure Analysis
The molecular weight of this compound is 466.6g/mol. Its molecular formula is C22H30N2O5S2 . It has a complexity of 778, a rotatable bond count of 8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 7 . The topological polar surface area is 110, and it has a heavy atom count of 31 .Physical And Chemical Properties Analysis
This compound has an XLogP3-AA value of 3.9, indicating its lipophilicity . The exact mass and the monoisotopic mass are both 466.15961441 .Scientific Research Applications
Gliquidone and Structural Analysis
Gliquidone, a compound structurally related to benzenesulfonamides, was studied for its conformation and intermolecular interactions. The analysis of its structure provided insights into the hydrogen-bonded chains and intramolecular interactions, highlighting its potential application in understanding drug-receptor interactions and molecular design (Gelbrich, Haddow, & Griesser, 2011).
Photosensitizers for Photodynamic Therapy
A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups revealed their high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy applications, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Endothelin Antagonists
Research on biphenylsulfonamide derivatives demonstrated their application as endothelin-A selective antagonists. These compounds showed potential in developing treatments for conditions modulated by endothelin, such as hypertension and cardiovascular diseases (Murugesan et al., 1998).
Caged Zn2+ Probes
The synthesis and application of caged Zn2+ probes based on benzenesulfonyl derivatives for fluorescence imaging and Zn2+ ion detection in biological systems were explored. These probes could improve cellular imaging techniques and our understanding of zinc's role in biological processes (Aoki et al., 2008).
Alzheimer’s Disease Therapy
A study on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides showcased their potential as therapeutic agents for Alzheimer's disease, with specific derivatives demonstrating significant acetylcholinesterase inhibitory activity. This research contributes to the development of new treatments for neurodegenerative disorders (Abbasi et al., 2018).
Antimicrobial Agents
New compounds combining quinoline and sulfonamide moieties were synthesized and tested for their antimicrobial activity, highlighting the potential of these derivatives in developing new antibiotics to combat resistant bacterial strains (Anonymous, 2019).
properties
IUPAC Name |
4-ethoxy-3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S2/c1-5-12-30(25,26)24-11-7-8-18-9-10-19(15-21(18)24)23-31(27,28)20-13-16(3)22(29-6-2)17(4)14-20/h9-10,13-15,23H,5-8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDLINRNLPEEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |
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